molecular formula C16H11F2N3O2S B7500201 N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

Cat. No. B7500201
M. Wt: 347.3 g/mol
InChI Key: PFJLWMBSVUBDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. DFP-10917 belongs to the class of compounds known as thiazole carboxamides, which have been shown to exhibit potent anticancer activity.

Mechanism of Action

The mechanism of action of DFP-10917 is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein known as MTH1, which is involved in maintaining the balance of nucleotide pools in cells. By inhibiting MTH1, DFP-10917 disrupts the balance of nucleotides, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, DFP-10917 has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of DFP-10917 is its potent anticancer activity, which makes it a promising candidate for cancer treatment. However, there are also several limitations to its use in lab experiments. For example, DFP-10917 is a small molecule inhibitor, which can make it difficult to deliver to cells and tissues. Additionally, the mechanism of action of DFP-10917 is not yet fully understood, which can make it difficult to interpret results from lab experiments.

Future Directions

There are several potential future directions for research on DFP-10917. One area of interest is the development of more effective delivery methods for the compound, which could improve its efficacy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of DFP-10917, which could lead to the development of more potent inhibitors of MTH1. Finally, there is also interest in exploring the potential use of DFP-10917 in combination with other anticancer agents, which could improve its effectiveness in treating cancer.

Synthesis Methods

DFP-10917 can be synthesized using a multi-step process involving the condensation of various starting materials. The synthesis involves the use of a variety of reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

DFP-10917 has been extensively studied for its potential use in cancer treatment. In preclinical studies, DFP-10917 has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DFP-10917 has been shown to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-16(18)23-13-6-2-1-5-11(13)20-14(22)12-9-24-15(21-12)10-4-3-7-19-8-10/h1-9,16H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLWMBSVUBDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)C3=CN=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

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